molecular formula C14H14N2O B145163 2-(4-Phenylphenyl)acetohydrazide CAS No. 139277-58-0

2-(4-Phenylphenyl)acetohydrazide

Cat. No. B145163
M. Wt: 226.27 g/mol
InChI Key: MLSJQOUEHHYKAD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)acetohydrazide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is used for research purposes.


Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . The synthesis process involves the reaction of 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with differently substituted benzaldehyde in the presence of lithium hydroxide monohydrate in ethanol .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenyl)acetohydrazide can be analyzed using density functional theory (DFT) calculations . These calculations can provide insights into the structural and vibrational properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of 2-(4-Phenylphenyl)acetohydrazide can be studied using various methods. For example, the compound can be used as a substrate in assays for the evaluation of plasma amine oxidase (PAO) inhibitors .

Scientific Research Applications

1. Inhibition of Plasma Amine Oxidase (PAO)

Specific Scientific Field:

Biochemistry and enzymology

Summary of the Application:

Plasma amine oxidase (PAO), also known as semicarbazide-sensitive amine oxidase (SSAO), copper-containing amine oxidase 3 (AOC3), or vascular adhesion protein-1 (VAP-1), plays a crucial role in inflammatory diseases. It catalyzes the oxidative deamination of primary amines to aldehydes using copper and a quinone as cofactors. Inhibitors of PAO have the potential to serve as therapeutics for inflammation-related conditions.

Experimental Procedure and Methods:

Results:

  • The new substrate exhibited higher affinity to PAO and converted with greater velocity than the standard substrate benzylamine .
  • The method was validated, and the precision (relative standard deviation) of concentration values was within acceptable limits .
  • The known PAO inhibitor 2-(4-phenylphenyl)acetohydrazide effectively inhibited the enzyme .

2. Therapeutic Chemoprevention Against Cancerous Cells

Specific Scientific Field:

Medicinal chemistry and cancer research

Summary of the Application:

Metal complexes containing 2-(4-bromophenylamino)acetohydrazide ligand were synthesized and evaluated for their potential in cancer chemoprevention.

Experimental Procedure and Methods:

Results:

  • The synthesized metal complexes demonstrated significant potential for therapeutic chemoprevention against cancer cells .

Future Directions

Future research could focus on the potential therapeutic applications of 2-(4-Phenylphenyl)acetohydrazide. For example, inhibitors of PAO could lead to new therapeutics for the treatment of inflammation-related conditions . Additionally, the compound could be further studied for its anticonvulsant activity and neurotoxicity .

properties

IUPAC Name

2-(4-phenylphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJQOUEHHYKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397510
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)acetohydrazide

CAS RN

139277-58-0
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Mergemeier, F Galster, M Lehr - Journal of Enzyme Inhibition and …, 2019 - Taylor & Francis
Recently, we have described a method for evaluation of plasma amine oxidase (PAO) inhibitors, which monitors the formation of 6-(5-phenyl-2H-tetrazol-2-yl)hexanal from the …
Number of citations: 3 www.tandfonline.com
K Mergemeier, M Lehr - Analytical biochemistry, 2018 - Elsevier
Recently, we have described an HPLC-UV assay for the evaluation of inhibitors of plasma amine oxidase (PAO) using 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine (4) as a new type of …
Number of citations: 5 www.sciencedirect.com
K Mergemeier, M Lehr - Analytical and bioanalytical chemistry, 2016 - Springer
Plasma amine oxidase (PAO), which is also designated as semicarbazide-sensitive amine oxidase (SSAO), copper-containing amine oxidase 3 (AOC3), or vascular adhesion protein-1 (…
Number of citations: 5 link.springer.com
M Le Borgne, S Haidar, O Duval, B Wünsch, J Jose - 2015 - mdpi.com
The European Conference on Therapeutic Targets and Medicinal Chemistry is a new two-day meeting on drug discovery that is focused on therapeutic targets and the use of tools to …
Number of citations: 12 www.mdpi.com

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